Tert-butyl 2-(4-methoxyphenoxy)acetate
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Overview
Description
Tert-butyl 2-(4-methoxyphenoxy)acetate is an organic compound with the molecular formula C13H18O4. It is a derivative of acetic acid and features a tert-butyl group, a methoxy group, and a phenoxy group. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-methoxyphenoxy)acetate typically involves the reaction of 4-methoxyphenol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-methoxyphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include phenol derivatives, alcohols, and substituted phenoxy compounds. These products have various applications in organic synthesis and material science .
Scientific Research Applications
Tert-butyl 2-(4-methoxyphenoxy)acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-methoxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, undergo metabolic transformations, and interact with cellular receptors. These interactions can lead to various biological effects, including modulation of enzyme activity and receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl 2-(4-methoxyphenoxy)acetate include:
- Tert-butyl 2-(4-hydroxyphenoxy)acetate
- Tert-butyl 2-(4-ethoxyphenoxy)acetate
- Tert-butyl 2-(4-methylphenoxy)acetate
Uniqueness
This compound is unique due to the presence of the methoxy group, which imparts specific chemical properties and reactivity. This makes it a valuable compound in organic synthesis and research applications .
Properties
Molecular Formula |
C13H18O4 |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
tert-butyl 2-(4-methoxyphenoxy)acetate |
InChI |
InChI=1S/C13H18O4/c1-13(2,3)17-12(14)9-16-11-7-5-10(15-4)6-8-11/h5-8H,9H2,1-4H3 |
InChI Key |
RBNFEKLPKFMLSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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